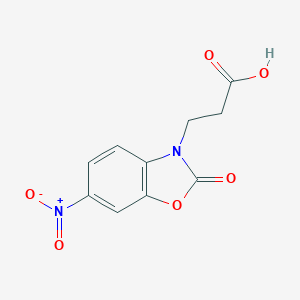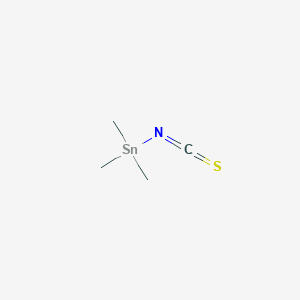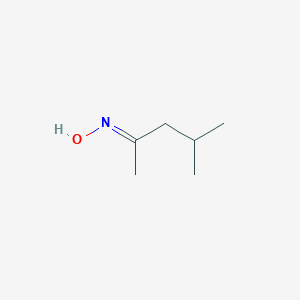
Lithium metaborate dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium metaborate dihydrate is a chemical compound composed of lithium, boron, oxygen, and water molecules. Its chemical formula is LiBO₂·2H₂O. This compound is often encountered as a white, hygroscopic crystalline powder. It is widely used in various industrial and scientific applications due to its unique properties, such as its ability to dissolve acidic oxides and its role as a flux in analytical chemistry .
Mechanism of Action
Target of Action
Lithium metaborate dihydrate primarily targets acidic oxides . These include SiO2, Al2O3, SO3, P2O5, TiO2, Sb2O3, V2O5, WO3, and Fe2O3 . The compound’s role is to dissolve these acidic oxides, which is crucial in various industrial applications .
Mode of Action
This compound interacts with its targets (acidic oxides) by dissolving them . This interaction results in the formation of a solution that can be used for further analysis or processing .
Biochemical Pathways
One study suggests that it may have an impact on the antioxidant defense system and trace element homeostasis . In this study, pretreatment with this compound was found to decrease malondialdehyde (MDA) levels and increase superoxide dismutase (SOD) activity .
Pharmacokinetics
Lithium clearance could be predicted from renal function and body size of patients .
Result of Action
The result of this compound’s action is the dissolution of acidic oxides . In a biological context, it has been observed to decrease MDA levels and increase SOD activity, suggesting a potential protective effect against oxidative stress .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and pressure . For instance, its solubility in water increases with temperature . Furthermore, it is used in various environments, including laboratories and industries, where it serves as a flux or solvent to dissolve oxide samples for analysis .
Biochemical Analysis
Cellular Effects
Studies have shown that lithium metaborate dihydrate has some effects on antioxidant defense systems and trace element homeostasis . For example, in a study with Wistar albino male rats, pretreatment with this compound significantly decreased malondialdehyde (MDA) levels and increased superoxide dismutase (SOD) activity .
Molecular Mechanism
Lithium metaborate has several crystal forms, and its structure consists of infinite chains of trigonal planar metaborate anions . This structure may influence its interactions at the molecular level.
Temporal Effects in Laboratory Settings
Lithium metaborate forms glass relatively easily, and the ratio of tetrahedral to trigonal boron has been shown to be strongly temperature-dependent in the liquid and supercooled liquid state .
Metabolic Pathways
Lithium, a component of this compound, has been found to modulate several metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lithium metaborate dihydrate can be synthesized by reacting lithium hydroxide with boric acid in an aqueous solution. The reaction typically occurs at elevated temperatures to ensure complete dissolution and reaction of the reactants. The resulting solution is then cooled to precipitate this compound crystals, which are subsequently filtered and dried.
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the controlled addition of lithium hydroxide to a boric acid solution, followed by crystallization and drying. The purity and quality of the final product are ensured through rigorous quality control measures .
Chemical Reactions Analysis
Types of Reactions: Lithium metaborate dihydrate primarily undergoes dissolution reactions with acidic oxides. It can also participate in various other chemical reactions, including:
Oxidation: Lithium metaborate can act as an oxidizing agent in certain reactions.
Reduction: It can be reduced under specific conditions to form different borate compounds.
Substitution: Lithium metaborate can undergo substitution reactions with other metal cations.
Common Reagents and Conditions:
Oxidation: Reactions typically involve oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reactions often occur in aqueous or organic solvents under controlled temperatures.
Major Products Formed:
Oxidation: Formation of higher oxidation state borates.
Reduction: Production of lower oxidation state borates or elemental boron.
Substitution: Formation of mixed metal borates or other boron-containing compounds
Scientific Research Applications
Lithium metaborate dihydrate has a wide range of applications in scientific research, including:
Analytical Chemistry: Used as a flux in X-ray fluorescence (XRF) and inductively coupled plasma (ICP) analyses to dissolve oxide samples for accurate elemental analysis.
Biological Studies: Investigated for its effects on antioxidant defense systems and trace element homeostasis in biological organisms.
Material Science: Employed in the preparation of glasses and ceramics due to its ability to form stable glassy phases.
Environmental Science: Studied for its potential to mitigate oxidative stress in organisms exposed to heavy metals.
Comparison with Similar Compounds
Lithium Tetraborate (Li₂B₄O₇): Another borate compound used as a flux in analytical chemistry.
Sodium Metaborate (NaBO₂): Similar in structure but contains sodium instead of lithium. It has different solubility and reactivity properties.
Potassium Metaborate (KBO₂): Contains potassium and has distinct physical and chemical properties compared to lithium metaborate.
Uniqueness: Lithium metaborate dihydrate is unique due to its high solubility in water and its ability to dissolve a wide range of acidic oxides. Its hygroscopic nature and stability make it particularly useful in various analytical and industrial applications .
Properties
IUPAC Name |
lithium;oxido(oxo)borane;dihydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/BO2.Li.2H2O/c2-1-3;;;/h;;2*1H2/q-1;+1;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAXQFCAELLTPNS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].B(=O)[O-].O.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BH4LiO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30635440 |
Source


|
| Record name | lithium;oxido(oxo)borane;dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30635440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15293-74-0 |
Source


|
| Record name | lithium;oxido(oxo)borane;dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30635440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the significance of studying the solubility of lithium metaborate dihydrate in the presence of lithium chloride?
A2: Understanding the solubility behavior of this compound (LiBO₂·2H₂O) in the presence of lithium chloride (LiCl) is crucial for industrial processes involving the separation and purification of lithium compounds []. The research investigates the solubility equilibrium within the ternary system (LiCl + LiBO₂ + H₂O) at different temperatures. This information helps determine optimal conditions for crystallizing specific lithium compounds from mixed solutions.
Q2: Are there any potential health concerns associated with exposure to this compound?
A3: While not directly addressed in the provided research, one study investigates the effects of this compound pretreatment on cadmium-induced toxicity in rats []. Another study examines the compound's potential for causing cytogenetic and oxidative stress in human blood cells []. These studies suggest potential biological activity and warrant further investigation into the safety profile of this compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(8'R,9'S,13'S,14'S,17'S)-13'-methylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene]-17'-ol](/img/structure/B90733.png)




![(2E,6E)-2,6-bis[(2-chlorophenyl)methylidene]cyclohexan-1-one](/img/structure/B90745.png)

